molecular formula C16H24O4S B15188272 Ethyl (2R)-2-(6-(thienylmethoxy)hexyl)oxirane-2-carboxylate CAS No. 327969-65-3

Ethyl (2R)-2-(6-(thienylmethoxy)hexyl)oxirane-2-carboxylate

Cat. No.: B15188272
CAS No.: 327969-65-3
M. Wt: 312.4 g/mol
InChI Key: RNZMNEMNYRDQOR-UHFFFAOYSA-N
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Description

Ethyl (2R)-2-(6-(thienylmethoxy)hexyl)oxirane-2-carboxylate is a complex organic compound that features an oxirane ring, a thienylmethoxy group, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R)-2-(6-(thienylmethoxy)hexyl)oxirane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of a thienylmethoxy-substituted hexanol with an epoxide precursor under basic conditions to form the oxirane ring. The final step involves esterification with ethyl chloroformate to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of flow microreactor systems, which offer enhanced control over reaction parameters and improved efficiency compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-(6-(thienylmethoxy)hexyl)oxirane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted oxiranes.

Scientific Research Applications

Ethyl (2R)-2-(6-(thienylmethoxy)hexyl)oxirane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2R)-2-(6-(thienylmethoxy)hexyl)oxirane-2-carboxylate involves its interaction with molecular targets through its functional groups. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological pathways. The thienylmethoxy group may contribute to the compound’s binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Ethyl (2R)-2-(6-(thienylmethoxy)hexyl)oxirane-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl (2R)-2-(6-(phenylmethoxy)hexyl)oxirane-2-carboxylate: Similar structure but with a phenyl group instead of a thienyl group.

    Ethyl (2R)-2-(6-(methoxymethyl)hexyl)oxirane-2-carboxylate: Similar structure but with a methoxymethyl group instead of a thienyl group.

The uniqueness of this compound lies in its thienylmethoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

327969-65-3

Molecular Formula

C16H24O4S

Molecular Weight

312.4 g/mol

IUPAC Name

ethyl 2-[6-(thiophen-2-ylmethoxy)hexyl]oxirane-2-carboxylate

InChI

InChI=1S/C16H24O4S/c1-2-19-15(17)16(13-20-16)9-5-3-4-6-10-18-12-14-8-7-11-21-14/h7-8,11H,2-6,9-10,12-13H2,1H3

InChI Key

RNZMNEMNYRDQOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CO1)CCCCCCOCC2=CC=CS2

Origin of Product

United States

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